molecular formula C9H10BFO2 B13570613 trans-2-(3-Fluorophenyl)cyclopropaneboronic acid

trans-2-(3-Fluorophenyl)cyclopropaneboronic acid

Cat. No.: B13570613
M. Wt: 179.99 g/mol
InChI Key: CDPVQXUIWXLWAL-UHFFFAOYSA-N
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Description

[2-(3-Fluorophenyl)cyclopropyl]boronic acid is an organic compound with the molecular formula C₉H₁₀BFO₂. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a hydroxyl group and a phenyl group substituted with a fluorine atom and a cyclopropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-fluorophenyl)cyclopropyl]boronic acid typically involves the cyclopropanation of a suitable precursor followed by the introduction of the boronic acid moiety. One common method involves the reaction of 3-fluorophenylcyclopropane with a boron-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of [2-(3-fluorophenyl)cyclopropyl]boronic acid may involve large-scale cyclopropanation reactions followed by purification steps such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

[2-(3-Fluorophenyl)cyclopropyl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic esters, substituted cyclopropyl derivatives, and various carbon-carbon bonded compounds depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of [2-(3-fluorophenyl)cyclopropyl]boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis. The cyclopropyl group provides rigidity and stability to the molecule, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(3-Fluorophenyl)cyclopropyl]boronic acid is unique due to the combination of the fluorophenyl and cyclopropyl groups, which confer specific reactivity and binding properties. This makes it particularly useful in applications requiring high specificity and stability .

Properties

Molecular Formula

C9H10BFO2

Molecular Weight

179.99 g/mol

IUPAC Name

[2-(3-fluorophenyl)cyclopropyl]boronic acid

InChI

InChI=1S/C9H10BFO2/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9,12-13H,5H2

InChI Key

CDPVQXUIWXLWAL-UHFFFAOYSA-N

Canonical SMILES

B(C1CC1C2=CC(=CC=C2)F)(O)O

Origin of Product

United States

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